N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring, a thiophene ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of cellular processes .
Mode of Action
It’s worth noting that similar compounds often interact with their targets through a variety of mechanisms, including binding to specific receptors or enzymes, which can lead to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
The properties of similar compounds suggest that they may be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level, potentially leading to changes in cell function or viability .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyridazine derivative with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxamides.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone.
Reduction: Corresponding amine derivative.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide: Unique due to its specific combination of functional groups and rings.
N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure but with a pyrazole ring instead of a pyridazine ring.
6-phenyl-pyridazin-3(2H)-one derivatives: Similar pyridazine core but different substituents.
Uniqueness
This compound stands out due to its specific functional groups that confer unique biological activities and chemical reactivity. Its combination of a pyridazine ring with a thiophene ring and a carboxamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-24(21,22)15-9-8-13(18-19-15)11-4-6-12(7-5-11)17-16(20)14-3-2-10-23-14/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKBZZPTEJDWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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